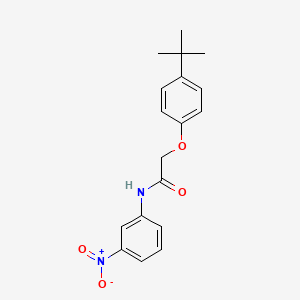

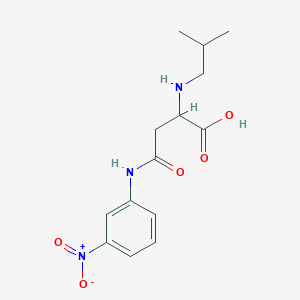

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of compounds known as anilides and is synthesized through a complex process involving several reagents and catalysts.

Scientific Research Applications

Chemoselective Acetylation and Its Importance

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, through its structural and functional properties, serves as a pivotal compound in various chemical syntheses and applications. One of the notable research directions involves the chemoselective acetylation of aminophenols, leading to significant intermediates for natural synthesis, notably antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, underscores the potential of specific acetamide derivatives in facilitating selective and efficient chemical transformations (Magadum & Yadav, 2018).

Pharmaceutical and Biological Activities

Research on acetamide derivatives, including structures analogous to this compound, has shown promising pharmacological potentials. For instance, the synthesis of novel acetamide derivatives has been explored for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds exhibit significant biological activities, comparable with standard drugs, due to the presence of functional groups such as bromo, tert-butyl, and nitro groups, which enhance their pharmacological efficacy (Rani et al., 2016).

Molecular Interaction and Structural Analysis

The structural and interactive properties of substituted N-(2-hydroxyphenyl)-acetamides have been a subject of interest, particularly in understanding the hydrogen bonding and electronic behavior in these compounds. Such analyses provide insights into the molecular mechanisms underlying the chemical reactivity and stability of acetamide derivatives, furthering their application scope in scientific research (Romero & Margarita, 2008).

Advanced Material and Indicator Synthesis

Moreover, the synthesis of orcinolic derivatives, including those structurally related to this compound, demonstrates their application in developing new materials with specific optical properties. These compounds, upon interaction with ions such as OH−, show a shift in absorption bands, indicating their potential use as chemical sensors or indicators (Wannalerse et al., 2022).

Environmental and Analytical Applications

The environmental degradation pathways and analytical applications of acetaminophen, a compound closely related to the acetamide derivatives of interest, reveal the environmental fate and potential toxicological impacts of such substances. Photocatalytic studies, for instance, have provided valuable insights into the degradation mechanisms of pharmaceutical compounds, contributing to environmental safety and pollution control strategies (Jallouli et al., 2017).

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-18(2,3)13-7-9-16(10-8-13)24-12-17(21)19-14-5-4-6-15(11-14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDKRQKQSPUSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)

![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)